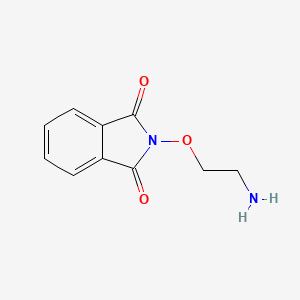

2-(2-Aminoethoxy)isoindoline-1,3-dione

Descripción general

Descripción

2-(2-Aminoethoxy)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline-1,3-dione compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an isoindoline core with an aminoethoxy substituent, which contributes to its unique chemical properties and reactivity.

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-Aminoethoxy)isoindoline-1,3-dione are the dopamine receptor D3 and acetylcholinesterase (AChE) . The dopamine receptor D3 plays a crucial role in the regulation of mood, reward, and addiction, and its modulation suggests a potential application as antipsychotic agents . Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine at cholinergic synapses, thus terminating nerve transmission .

Mode of Action

This compound interacts with its targets by modulating their activity. It modulates the dopamine receptor D3, which could potentially be used as antipsychotic agents . Furthermore, it exerts a good competitive inhibition on AChE , which could increase the levels of acetylcholine, a neurotransmitter associated with memory and learning.

Biochemical Pathways

Its modulation of the dopamine receptor d3 suggests it may affect dopaminergic pathways, which are involved in mood regulation and reward processing . Its inhibition of AChE suggests it may influence cholinergic pathways, which are crucial for memory and learning .

Pharmacokinetics

Its potential as a therapeutic agent suggests it may have favorable adme properties that allow it to reach its targets in the body and exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action include modulation of the dopamine receptor D3, potentially leading to antipsychotic effects . Its inhibition of AChE could lead to increased levels of acetylcholine, potentially improving memory and learning .

Análisis Bioquímico

Biochemical Properties

The compound 2-(2-Aminoethoxy)isoindoline-1,3-dione is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. For instance, it has been observed that there is a significant loss of cell viability as the concentration of the compound increases

Molecular Mechanism

It has been suggested that the compound may interact with the human dopamine receptor D2, influencing its activity

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, with potential implications for its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, one study found that a compound with a para methoxy substituent exhibited anticonvulsant activity at a dose of 15.1 ± 1.53 (12.23–17.96) mg/kg in a maximal electroshock (MES) model .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method involves the reaction of phthalic anhydride with an appropriate aniline derivative in the presence of a solvent like toluene under reflux conditions for 24 hours . Another approach utilizes deep eutectic solvents (DES) and concentrated solar radiation to accelerate the reaction .

Industrial Production Methods

Industrial production methods for isoindoline-1,3-dione derivatives often focus on optimizing reaction conditions to enhance yield and purity. Solventless conditions and green chemistry principles are increasingly being adopted to minimize environmental impact . These methods involve simple heating and purification techniques that align with sustainable practices.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Aminoethoxy)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the isoindoline core, affecting its biological activity.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of the aminoethoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques like reflux, stirring, and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione compounds with different functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown significant promise in the field of medicinal chemistry due to its structural characteristics and biological activity. Key applications include:

- Enzyme Inhibition : Research indicates that 2-(2-Aminoethoxy)isoindoline-1,3-dione can inhibit acetylcholinesterase (AChE), an enzyme critical in the treatment of neurological disorders such as Alzheimer's disease. The interaction with AChE occurs at the peripheral anionic site, making it a valuable pharmacophore for designing new inhibitors.

- Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties, indicating potential for developing new treatments for epilepsy and related disorders.

- Antipsychotic Potential : There is emerging evidence that this compound may exhibit antipsychotic effects, warranting further investigation into its therapeutic applications for mental health disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves a condensation reaction between an aromatic primary amine and a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be modified to introduce the aminoethyl group. The optimization of synthesis methods using green chemistry approaches is also being explored to enhance yield and minimize environmental impact.

Table 1: Comparison of Structural Derivatives

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Phthalimide | 0.94 | Lacks aminoethyl side chain |

| N-Substituted Isoindoline-1,3-diones | Varies | Different substituents on nitrogen |

| 5-Amino-2-methylisoindoline-1,3-dione | 0.83 | Methyl substitution alters reactivity |

| 6-(Aminomethyl)isoindolin-1-one hydrochloride | 0.88 | Different nitrogen substitution |

| 3-(1,3-Dioxoisoindolin-2-yl)propanal | 0.92 | Variability in functional groups |

Uniqueness : The presence of the aminoethyl side chain enhances reactivity and potential for forming hydrogen bonds with biological targets, distinguishing it from other isoindoline derivatives.

Biological Activities

The biological activities of this compound extend beyond enzyme inhibition:

- Interaction with Biochemical Pathways : Studies have shown that isoindoline derivatives can interact with multiple biochemical pathways, influencing cellular functions and signaling processes.

- Potential in Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for further drug development aimed at various therapeutic targets.

Future Research Directions

Given its promising biological activities and potential applications in drug development, future research should focus on:

- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological effects to better understand how it interacts with various enzymes and receptors.

- Optimization of Synthesis : Exploring alternative synthetic routes or modifications to improve yield and reduce environmental impact.

Comparación Con Compuestos Similares

Similar Compounds

Isoindoline-1,3-dione: A closely related compound with similar biological activities but lacking the aminoethoxy substituent.

Phthalimide: Another isoindoline derivative with a simpler structure and different reactivity profile.

N-Substituted Isoindoline-1,3-diones: These compounds have various substituents that can significantly alter their chemical and biological properties.

Uniqueness

2-(2-Aminoethoxy)isoindoline-1,3-dione is unique due to its specific substituent, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for studying enzyme inhibition and developing therapeutic agents .

Actividad Biológica

2-(2-Aminoethoxy)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and an aminoethyl side chain. Its molecular formula is C10H10N2O2, with a molecular weight of 190.2 g/mol. This compound has garnered attention due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of acetylcholinesterase (AChE) , which is crucial for the treatment of neurological disorders such as Alzheimer's disease. The compound's ability to bind to the peripheral anionic site of AChE positions it as a significant pharmacophore for developing new inhibitors.

Anticonvulsant and Antipsychotic Properties

In addition to its AChE inhibition, studies have suggested that this compound may exhibit anticonvulsant and antipsychotic activities , making it a candidate for further development in treating various neurological conditions.

Anticancer Activity

Preliminary studies have shown that derivatives of isoindoline-1,3-dione, including this compound, possess anticancer properties . The compound has been evaluated against human tumor cell lines and demonstrated significant antimitotic activity with mean GI50 values indicating effective growth inhibition .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets:

- Acetylcholinesterase Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine and leading to increased levels in the synaptic cleft, which enhances neurotransmission.

- Anticancer Mechanisms : The compound induces apoptosis in cancer cells and arrests cell cycle progression. Structure-activity relationship (SAR) studies suggest that modifications to the isoindoline structure can enhance its biological activity against cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study conducted by the National Cancer Institute (NCI), this compound was evaluated across a panel of approximately sixty cancer cell lines. The compound exhibited a mean cell growth inhibition rate (GP mean) of 12.53%, highlighting its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

2-(2-aminoethoxy)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVBSJGGYUFBKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.